1-Formylpiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
130250-55-4 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-formylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11) |
InChI Key |
NADNERWNWVUWEZ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C=O)C(=O)N |
Canonical SMILES |
C1CC(CN(C1)C=O)C(=O)N |
Synonyms |
3-Piperidinecarboxamide,1-formyl-(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Formylpiperidine 3 Carboxamide and Its Derivatives
Retrosynthetic Analysis of the 1-Formylpiperidine-3-carboxamide Core Structure
A retrosynthetic analysis of this compound identifies two primary disconnection points corresponding to the two key functional groups attached to the piperidine (B6355638) core.
Primary Disconnections:
C-N Formyl Bond: The most evident disconnection is at the N-formyl group. Cleavage of this bond suggests a formylation reaction on a piperidine-3-carboxamide precursor. This is a common and logical final step, as the formylation conditions are generally compatible with the existing carboxamide group. The formylating agent can vary, with common sources being formic acid or its derivatives.
C-C Amide Bond: The second disconnection is at the carboxamide group at the C-3 position. This suggests an amidation reaction, starting from a 1-formylpiperidine-3-carboxylic acid derivative (like an acid chloride or ester) and reacting it with ammonia (B1221849) or a protected ammonia equivalent.
Based on this analysis, two principal synthetic pathways emerge:
Pathway A (Preferred): Start with a commercially available or synthesized piperidine-3-carboxamide (also known as nipecotamide) and then introduce the formyl group onto the piperidine nitrogen. This route is often more direct.
Pathway B: Begin with a C-3 functionalized piperidine, such as piperidine-3-carboxylic acid (nipecotic acid). First, perform the N-formylation, and then convert the carboxylic acid at C-3 into the desired carboxamide.
The choice between these pathways often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
Established and Emerging Synthetic Routes to this compound
The synthesis of this compound and its derivatives leverages well-established chemical transformations. The key steps are the N-formylation of the piperidine ring and the formation or derivatization of the carboxamide group.
Strategies Involving N-Formylation of Piperidine Intermediates
N-formylation is a crucial step in the synthesis of the target molecule. This transformation can be achieved through several methods, each with its own advantages regarding reaction conditions, yield, and substrate scope.
The use of formic acid or its esters is a classical and widely used method for the N-formylation of amines.
Formic Acid: Direct reaction with formic acid is a straightforward approach. The reaction typically involves heating the amine with an excess of formic acid, often in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion. nih.gov A patent describes a method where piperidine reacts with formic acid to form the corresponding salt, which is then dehydrated by heating to yield N-formylpiperidine. google.com This method is noted for its simple process and high yield. google.com
Formic Acid Esters: Esters of formic acid, such as methyl formate (B1220265) or ethyl formate, are effective formylating agents. A Chinese patent details the synthesis of N-formylpiperidine by reacting piperidine with methyl formate at temperatures between 80-150°C. google.com The by-product, methanol (B129727), is distilled off, resulting in a high yield (98%) and purity (99.9%) of the N-formylated product. google.com This method is advantageous due to the simple removal of the alcohol by-product and the absence of other side products. google.com
Acetic Formic Anhydride (AFA): Prepared in situ from formic acid and acetic anhydride, AFA is a potent formylating agent that can be used for sterically hindered amines. nih.gov
Below is a table summarizing typical conditions for these reactions.
Interactive Table: N-Formylation using Formic Acid and Esters| Formylating Agent | Catalyst/Conditions | Substrate | Yield | Reference |
|---|---|---|---|---|
| Formic Acid | Toluene, Dean-Stark trap | Generic Amines | Good to Excellent | nih.gov |
| Formic Acid | Direct heating (salt formation then dehydration) | Piperidine | High | google.com |
| Methyl Formate | 80-150°C, distillation of methanol | Piperidine | 98% | google.com |
Carbonylation reactions utilize carbon monoxide (CO) as the C1 source for the formyl group. These methods are part of a broader effort to use CO in fine chemical synthesis but often require specialized equipment due to the handling of pressurized gas.
Catalytic Carbonylation: The reaction of piperidines with CO can be catalyzed by transition metals. researchgate.net However, these methods often require high temperatures and pressures, and the reported yields for N-formylpiperidine are around 85%. google.com More recent developments focus on CO-free aminocarbonylation, where N-substituted formamides like N-formylpiperidine itself can act as a CO source in reactions catalyzed by palladium acetate (B1210297) and Xantphos. sigmaaldrich.com
Acyl exchange, or transamidation, involves the transfer of a formyl group from one amide to an amine.
Reaction with DMF: Dimethylformamide (DMF) can serve as a formyl group donor in the presence of a catalyst. However, this method often requires a large excess of the formyl donor and a catalyst like concentrated sulfuric acid, which can lead to recovery and waste disposal issues. google.com The reported maximum yield for this type of reaction is approximately 87.5%. google.com
Methodologies for the Introduction and Derivatization of the Carboxamide Moiety
The carboxamide group at the C-3 position is a key structural feature. Its synthesis can be achieved either by starting with a pre-formed carboxamide or by creating it from a carboxylic acid precursor.
Starting from Piperidine-3-carboxamide (Nipecotamide): The most direct route to the target molecule's core is to use nipecotamide (B1220166) (piperidine-3-carboxamide) as the starting material for the subsequent N-formylation step. bldpharm.com This precursor contains the required carboxamide functionality.
Synthesis from Piperidine-3-carboxylic Acid (Nipecotic Acid): If starting with nipecotic acid, the carboxylic acid must be converted to a primary amide. This is a standard transformation in organic synthesis, typically involving two steps:
Activation of the Carboxylic Acid: The carboxylic acid is first activated to make it more reactive towards amination. Common methods include conversion to an acid chloride (using thionyl chloride or oxalyl chloride), an anhydride, or an active ester.
Amination: The activated acid derivative is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium (B1175870) chloride with a base) to form the primary carboxamide.
Peptide Coupling Reagents: A more modern and milder approach for converting the carboxylic acid to the amide involves the use of peptide coupling reagents. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-Dimethyl-4-aminopyridine (DMAP), facilitate the direct amidation of the carboxylic acid with an amine. mdpi.com Studies on related piperidine-carboxamide derivatives have successfully used EDCI and DMAP in dichloromethane (B109758) for coupling a piperidine acid with various amines, a method directly applicable to the synthesis of the primary amide using an appropriate ammonia source. mdpi.comnih.gov
The table below summarizes common coupling agents used in amide bond formation.
Interactive Table: Reagents for Carboxamide Formation| Reagent(s) | Solvent | Typical Use | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | DCM or neat | Acid to Acid Chloride | Standard textbook method |
| EDCI, DMAP | CH₂Cl₂ | Acid to Amide (with amine) | mdpi.com |
Convergent and Divergent Synthetic Approaches to the Piperidine-3-carboxamide Skeleton
The construction of the piperidine-3-carboxamide skeleton can be achieved through both convergent and divergent synthetic strategies, offering flexibility in accessing a wide range of derivatives.
Convergent Synthesis: In a convergent approach, the piperidine ring is typically formed through cyclization reactions where a linear precursor already containing most of the required atoms cyclizes to form the heterocyclic core. mdpi.com One common method is the intramolecular cyclization of amino-aldehydes, which can be mediated by radical reactions. mdpi.com For instance, a cobalt(II) catalyst can facilitate the radical intramolecular cyclization of linear amino-aldehydes to yield piperidines. mdpi.com Another powerful convergent method is the hydrogenation and reduction of substituted pyridine (B92270) precursors. nih.gov This approach is one of the most common routes for obtaining the piperidine core, starting from readily available pyridine derivatives. nih.gov
Divergent Synthesis: A divergent strategy begins with a pre-formed piperidine ring, which is then selectively functionalized at different positions. This approach is highly valuable for creating a library of related compounds from a common intermediate. A key challenge is controlling the site-selectivity (regioselectivity) of the functionalization. nih.gov For example, rhodium-catalyzed reactions can be used to functionalize a piperidine ring at the C2, C3, or C4 positions by carefully selecting the catalyst and the nitrogen-protecting group. nih.gov The functionalization at the C3 position, which is crucial for the piperidine-3-carboxamide skeleton, can be electronically disfavored due to the inductive effect of the nitrogen-protecting group. nih.gov To overcome this, an indirect approach involving the cyclopropanation of an N-Boc-tetrahydropyridine followed by a regio- and stereoselective reductive ring-opening can be employed to introduce the desired substituent at the C3 position. nih.gov This catalyst- and protecting-group-controlled functionalization allows for the synthesis of various positional analogues from a single starting material. nih.gov
Multi-Component Reaction Design for this compound Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway for constructing complex molecules like piperidine derivatives. While a specific MCR for this compound is not prominently detailed, the principles of MCR design are applicable.
A notable strategy that embodies the efficiency of MCRs is the [5+1] annulation method, which can be used for the stereoselective synthesis of substituted piperidines. nih.gov This method involves a hydrogen-borrowing cascade catalyzed by iridium(III), where two new carbon-nitrogen bonds are formed through sequential intermolecular and intramolecular amination steps. nih.gov The design of such reactions requires careful selection of catalysts and substrates that can participate in a cascade of events, including oxidation, amination, and subsequent reduction via hydrogen transfer, all within a single pot. nih.gov
The development of novel MCRs often involves complex cascade reactions. For example, highly functionalized heterocyclic systems can be constructed by reacting three different substrates in a single pot with a suitable base and solvent, leading to the regioselective formation of complex structures in good yields. rsc.org Applying this principle to the piperidine-3-carboxamide framework would involve identifying three or more components that could assemble to form the desired N-formylated ring structure with the carboxamide at the C3 position.
Stereoselective Synthesis of Enantiomerically Pure this compound Derivatives
Achieving stereochemical purity is critical in the synthesis of many pharmaceutical compounds, and several methods have been developed for the stereoselective synthesis of piperidine derivatives. google.com These strategies often rely on catalyst control or the use of chiral starting materials.
One powerful approach is the use of rhodium catalysts in C-H functionalization reactions. nih.gov By selecting a specific dirhodium catalyst, such as Rh₂(R-TCPTAD)₄, it is possible to control the stereoselectivity of substituent addition. nih.gov For instance, the C2 functionalization of an N-Boc-piperidine can proceed with high diastereoselectivity (11:1 d.r.) and enantioselectivity (93% ee). nih.gov The choice of both the catalyst and the protecting group on the piperidine nitrogen is crucial for achieving the desired regio- and stereoselectivity. nih.gov
Another key strategy involves starting with an enantiomerically pure precursor, such as (R)-3-piperidinic acid. mdpi.com This commercially available starting material can be used to synthesize a series of (R)-piperidine-3-carboxamide derivatives. The synthesis involves reacting the chiral acid with a corresponding sulfonyl chloride and then coupling the intermediate with various amines to form the final amide products, preserving the stereocenter at the C3 position. mdpi.com
Furthermore, stereoselective synthesis can be achieved through processes like reductive hydroamination, where an acid-mediated cyclization of alkynes with an enamine leads to the formation of a piperidine ring with controlled stereochemistry. mdpi.com Asymmetric hydrogenation using rhodium or palladium catalysts is also a widely used method to reduce substituted pyridines or piperidinones stereoselectively. nih.govresearchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of synthesizing this compound derivatives is highly dependent on the optimization of reaction conditions, including the choice of reagents, solvents, temperature, and reaction time. The final step in many syntheses of piperidine-3-carboxamide derivatives is the amidation reaction, where a piperidine-3-carboxylic acid intermediate is coupled with an amine. mdpi.com
The selection of coupling agents and catalysts is critical for this step. A common and effective method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at room temperature. mdpi.com The progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through extraction and purification, often by recrystallization or chromatography. mdpi.com
The table below illustrates how reaction parameters can be varied to synthesize different derivatives, with reported yields indicating the success of the optimization. For example, the synthesis of various (R)-N-benzyl-1-(arylsulfonyl)piperidine-3-carboxamides shows that good to moderate yields can be achieved under specific conditions. mdpi.com
| Target Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) |
| H-1 | 2-methylbenzylamine | 51% | 170.4–171.4 |
| H-4 | 2-methoxybenzylamine | 49% | 143.7–144.2 |
| H-11 | 3-bromobenzylamine | 60% | 124.7–126.5 |
This table is based on data for the synthesis of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide derivatives, illustrating typical yields under optimized conditions. mdpi.com
Optimization can also involve screening different bases and solvents. In the synthesis of other complex heterocyclic amides, bases like potassium carbonate (K₂CO₃), triethylamine (B128534) (TEA), and cesium carbonate (Cs₂CO₃) have been tested along with solvents like acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF) to maximize product yield. nih.gov For instance, it was found that using K₂CO₃ in ACN at elevated temperatures gave the best results for a particular amine coupling reaction, with yields significantly higher than those obtained with other bases or solvents. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for minimizing environmental impact and improving safety and efficiency. Key areas of focus include the use of safer solvents, alternative reagents, and more efficient catalytic processes.
One significant green approach is the use of water as a solvent. A general procedure for N-formylation, the step that adds the formyl group to the piperidine nitrogen, has been developed using water as the reaction medium. chemicalbook.com This method employs formic acid, sodium bicarbonate, and a coupling agent like EDCI, providing a more environmentally benign alternative to traditional organic solvents like DMF. chemicalbook.com
Another advancement is the use of flow electrochemistry for key synthetic steps. Anodic methoxylation of N-formylpiperidine has been efficiently performed in a microfluidic electrolysis cell. nih.gov This technique offers several advantages, including improved safety, scalability, and efficiency, reducing the need for stoichiometric chemical oxidants and minimizing waste. nih.gov The supporting electrolyte used in the process can also be recovered and reused, further enhancing the sustainability of the method. nih.gov
Furthermore, there is a broader effort within synthetic chemistry to replace hazardous reagents. Piperidine itself is often used in large quantities in solid-phase peptide synthesis (SPPS) for the removal of the Fmoc protecting group. rsc.org Research has focused on finding viable, greener alternatives to piperidine for this purpose, highlighting the chemical community's awareness of the need to reduce the use of such compounds where possible. rsc.org These principles of replacing hazardous materials and improving reaction efficiency are directly applicable to the multi-step synthesis of this compound and its derivatives.
Chemical Reactivity and Mechanistic Studies Involving 1 Formylpiperidine 3 Carboxamide
Reactivity Profiling of the N-Formyl Group
The N-formyl group, an amide derived from formic acid and the piperidine (B6355638) nitrogen, exhibits characteristic reactivity at both the formyl proton and the carbonyl carbon.
Formyl Group Transfer Reactions to Organometallic Reagents
N-formylpiperidine is a well-established reagent for the formylation of organometallic compounds, such as Grignard and organolithium reagents. 5z.comwikipedia.org This reaction provides a convenient method for the synthesis of aldehydes. 5z.com In these reactions, the organometallic reagent acts as a nucleophile, attacking the electrophilic formyl carbon. The reaction with Grignard reagents typically proceeds in good yields under mild conditions. 5z.com For instance, N-formylpiperidine has been used to prepare 3-phenylpropionaldehyde from the corresponding Grignard reagent. wikipedia.org It has been noted that in some formylation reactions of alkyllithium compounds, N-formylpiperidine can provide higher yields than dimethylformamide (DMF). wikipedia.org
The general mechanism involves the nucleophilic addition of the organometallic reagent to the formyl carbonyl, followed by the collapse of the tetrahedral intermediate and elimination of a piperidine-containing leaving group.
Table 1: Examples of Formyl Transfer Reactions with N-Formylpiperidine
| Organometallic Reagent | Product | Reference |
|---|---|---|
| Phenylmagnesium Bromide | Benzaldehyde | 5z.com |
It is important to note that while these reactions are characteristic of N-formylpiperidine, the presence of the carboxamide group at the 3-position in 1-Formylpiperidine-3-carboxamide could potentially influence the reaction's efficiency and selectivity.
Electrophilic and Nucleophilic Reactions at the Formyl Carbonyl
The formyl carbonyl group in this compound possesses a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. As discussed in the previous section, organometallic reagents are potent nucleophiles that readily react at this site.
Conversely, the carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. For example, in the presence of a strong acid, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation is a key step in acid-catalyzed hydrolysis of amides.
Transformations of the Carboxamide Functional Group
The carboxamide group at the 3-position of the piperidine ring is also a site of significant chemical reactivity.
Amide Hydrolysis and Formation
Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. This process typically requires heating. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.
The formation of the amide bond, the reverse of hydrolysis, is a condensation reaction between a carboxylic acid and an amine. In the context of this compound, the amide could be synthesized from 1-formylpiperidine-3-carboxylic acid and ammonia (B1221849) or a suitable amine equivalent.
Reactions at the Amide Nitrogen and Oxygen Atoms
The nitrogen atom of the carboxamide is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, reactions at the amide nitrogen can occur.
The oxygen atom of the carboxamide, similar to the formyl oxygen, is a site of basicity and can be protonated or interact with other Lewis acids.
Chemical Modifications of the Piperidine Ring System
The piperidine ring in this compound is a saturated heterocyclic system. While generally stable, it can undergo various chemical modifications. The presence of the N-formyl group deactivates the nitrogen towards many typical reactions of secondary amines. However, the ring carbons can be functionalized. For example, α-lithiation of N-formylpiperidine followed by reaction with an electrophile can introduce substituents at the 2-position. sigmaaldrich.com
Furthermore, the stereochemistry of substituents on the piperidine ring can significantly influence the biological activity of piperidine-containing compounds. Studies on other substituted piperidines have shown that the cis and trans isomers can exhibit different pharmacological profiles.
It is also conceivable that under specific conditions, intramolecular reactions between the formyl group and the carboxamide group, or their derivatives, could occur, potentially leading to the formation of bicyclic structures. However, no specific examples of such reactions for this compound have been found in the reviewed literature.
Table 2: Summary of Potential Reactivity Sites in this compound
| Functional Group | Potential Reactions |
|---|---|
| N-Formyl Group | Formyl group transfer to organometallic reagents, nucleophilic addition to the carbonyl carbon, electrophilic addition to the carbonyl oxygen. |
| Carboxamide Group | Acid or base-catalyzed hydrolysis, reactions at the amide nitrogen (under specific conditions), electrophilic addition to the carbonyl oxygen. |
Direct C-H Functionalization of the Piperidine Ring
No published studies detailing the direct C-H functionalization of the piperidine ring of this compound were identified.
Ring Opening and Rearrangement Reactions
There is no available research data on ring-opening or rearrangement reactions involving this compound.
Functional Group Interconversions on the Piperidine Scaffold
Specific examples of functional group interconversions on the piperidine scaffold of this compound are not described in the current scientific literature.
Investigations into Reaction Mechanisms and Kinetics
No mechanistic or kinetic studies concerning the chemical reactions of this compound have been reported.
Computational and Theoretical Investigations of 1 Formylpiperidine 3 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-Formylpiperidine-3-carboxamide, these calculations elucidate its electronic structure, orbital energies, and thermodynamic stability.
Methods such as DFT with a basis set like B3LYP/6-311G+(d,p) are commonly employed to optimize the molecular geometry and compute various electronic descriptors. ottokemi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
These calculations also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the formyl and carboxamide groups are expected to be regions of high negative potential, while the hydrogen atoms of the amide and the piperidine (B6355638) ring may show positive potential.
Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following data are hypothetical examples to illustrate the output of quantum chemical calculations.)
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy | -589.123 | Hartree |
| HOMO Energy | -0.245 | Hartree |
| LUMO Energy | 0.051 | Hartree |
| HOMO-LUMO Gap | 0.296 | Hartree |
| Dipole Moment | 3.45 | Debye |
Conformational Analysis and Prediction of Stable Isomers
The piperidine ring of this compound is not planar and can exist in various conformations, primarily chair and boat forms. The orientation of the substituents—the formyl group at position 1 and the carboxamide group at position 3—can be either axial or equatorial. Conformational analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Computational methods can predict the most stable isomers by calculating the potential energy surface. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. Studies on related piperidine nucleosides have shown that the preferred conformation aims to relieve 1,3-diaxial strain, often resulting in equatorial orientations for bulky substituents. mdpi.com For this compound, the chair conformation with both the formyl and carboxamide groups in equatorial positions is likely to be one of the most stable isomers to minimize steric hindrance.
Molecular Dynamics Simulations to Elucidate Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a view of its flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.net An MD simulation for this compound would typically involve placing the molecule in a simulated box of water and calculating the forces on each atom over a period of nanoseconds to microseconds. nih.gov
The primary output of an MD simulation is a trajectory of atomic coordinates over time. Analysis of this trajectory can reveal:
Structural Stability: Root Mean Square Deviation (RMSD) is calculated to assess how much the molecule's structure deviates from its initial state. A stable RMSD value indicates that the molecule has reached equilibrium.
Flexibility: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the molecule are most mobile. For instance, the formyl and carboxamide side chains may exhibit higher flexibility than the piperidine ring itself.
Intermolecular Interactions: When simulated with a target protein, MD can show the stability of hydrogen bonds and other interactions, which is crucial for understanding binding affinity. Studies on aryl formyl piperidine derivatives have used MD simulations to understand how different substituents affect the binding mode and interaction with charged residues in an enzyme's active site. guidechem.com
In Silico Screening and Virtual Ligand Design Strategies
The this compound scaffold can be used as a starting point for discovering new bioactive molecules through in silico screening. In this process, large databases of chemical compounds are computationally evaluated for their potential to bind to a specific biological target.
A common approach is pharmacophore-based screening. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to be active. For a series of active compounds based on the this compound core, a pharmacophore model might include hydrogen bond donors/acceptors from the carboxamide group and hydrophobic features of the piperidine ring. This model is then used as a 3D query to search for molecules in a database that match these features.
Another technique is virtual screening via molecular docking, where compounds are computationally placed into the binding site of a target protein, and their binding affinity is estimated using a scoring function. This helps to prioritize a smaller number of promising candidates for experimental testing.
Structure-Based Computational Design for Bioactive Analogues
When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) can be employed to rationally design new, more potent analogues of this compound. This approach was successfully used to optimize N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors.
The process involves docking the parent molecule into the active site of the target to understand its binding mode. By analyzing the interactions and the surrounding pocket, modifications can be proposed to improve binding. For example, if there is an empty hydrophobic pocket near the piperidine ring, adding a lipophilic substituent at an appropriate position could enhance binding affinity. Similarly, if a potential hydrogen bond donor/acceptor on the protein is not engaged, the molecule can be modified to introduce a complementary group. This iterative process of design, docking, and scoring helps in creating analogues with significantly improved activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be performed.
In a 3D-QSAR study, a set of synthesized derivatives with known biological activities (e.g., IC₅₀ values) is aligned. Then, steric, electrostatic, hydrophobic, and hydrogen bonding fields are calculated around each molecule. Statistical methods are used to build a model that correlates the variations in these fields with the changes in biological activity. The resulting model can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. These models are valuable for predicting the activity of newly designed compounds and for providing insights into the structural requirements for bioactivity.
Table 2: Illustrative 3D-QSAR Model for this compound Derivatives (Note: The following data are hypothetical examples to illustrate a QSAR dataset.)
| Compound | R-Group Modification | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
|---|---|---|---|---|
| 1 | -H | 5.2 | 5.3 | -0.1 |
| 2 | -CH₃ | 5.8 | 5.7 | 0.1 |
| 3 | -Cl | 6.1 | 6.2 | -0.1 |
| 4 | -OCH₃ | 6.5 | 6.4 | 0.1 |
| 5 | -CF₃ | 5.4 | 5.5 | -0.1 |
Applications of 1 Formylpiperidine 3 Carboxamide in Advanced Organic Synthesis
1-Formylpiperidine-3-carboxamide as a Versatile Synthetic Building Block
The unique arrangement of functional groups within this compound makes it an attractive starting material for the synthesis of more elaborate molecular architectures. Its utility as a versatile building block stems from its capacity to serve as a precursor for complex heterocyclic systems and as a key component in reactions designed to generate molecular diversity efficiently.
The piperidine-3-carboxamide core is a recognized scaffold in medicinal chemistry and natural product synthesis. By strategic manipulation of the formyl and carboxamide groups, this core can be elaborated into a wide array of complex heterocyclic structures. For instance, derivatives of the N-arylpiperidine-3-carboxamide scaffold have been synthesized and identified as potent inducers of a senescence-like phenotype in melanoma cells. nih.gov In these syntheses, the core piperidine-3-carboxamide unit is typically built upon through coupling reactions, such as the Suzuki coupling, followed by reductive amination to introduce diversity at the piperidine (B6355638) nitrogen. nih.gov
The indole-2-carboxamide scaffold, which shares the carboxamide feature, has also been shown to be effective for generating novel agonists for the TRPV1 ion channel, a key target in pain and inflammation research. mdpi.com The synthesis of these molecules often involves straightforward coupling reactions between the parent carboxylic acid and various amines. mdpi.com This highlights a general strategy where the carboxamide group of a compound like this compound can be readily formed or used as a handle for further diversification. The formyl group on the piperidine nitrogen provides an additional site for chemical modification, potentially through reactions like condensation or oxidation, further expanding its utility as a precursor.
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools for generating libraries of diverse molecules for drug discovery. nih.govnih.gov The structure of this compound is well-suited for participation in such reactions. The piperidine nitrogen, after a potential deformylation step, can act as the amine component in well-known MCRs like the Ugi or Passerini reactions. nih.govrug.nl
For example, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. nih.gov The piperidine-3-carboxamide moiety could serve as the amine input. Similarly, MCRs have been developed for the one-pot synthesis of functionalized piperidines by reacting 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg Furthermore, a piperidine-iodine dual catalyst system has been effectively used in the one-pot, three-component synthesis of coumarin-3-carboxamides, demonstrating the compatibility of the piperidine scaffold within MCR frameworks. mdpi.com The presence of both a secondary amide and a tertiary formamide (B127407) within this compound offers orthogonal reactivity that could be exploited in sequential MCR strategies to rapidly build molecular complexity. rug.nl
Table 1: Examples of Multi-Component Reactions (MCRs) for Heterocycle Synthesis
| MCR Type | Components | Product Scaffold | Relevance to Piperidine-3-Carboxamide |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | The piperidine moiety can serve as the amine component. nih.gov |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide | The core structure can be built upon using this reaction. nih.gov |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia (B1221849)/Amine | Dihydropyridine | Demonstrates MCRs for N-heterocycle synthesis. nih.gov |
| Piperidine Synthesis | Aromatic Aldehyde, Amine, 1,3-Dicarbonyl Compound | Functionalized Piperidine | Directly applicable for synthesizing substituted piperidine rings. bas.bg |
Role in the Synthesis of Chiral Molecules and Enantioselective Catalysis
The piperidine ring in this compound possesses a stereocenter at the C3 position. This intrinsic chirality makes it a valuable target and tool in asymmetric synthesis. The development of methods for the enantioselective synthesis of substituted piperidines is a significant area of research due to their prevalence in pharmaceuticals and natural products. nih.govresearchgate.net
Recent advances have focused on the copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net Such strategies could be adapted for the synthesis of enantiomerically pure this compound or its precursors. The control of stereochemistry is crucial, as different enantiomers of a drug can have vastly different biological activities. For example, in a series of piperidine-3-carboxamide derivatives developed as anti-osteoporosis agents targeting cathepsin K, the (R)-enantiomer was specifically synthesized and evaluated. nih.gov
Furthermore, chiral piperidine-containing structures can themselves act as catalysts or ligands in enantioselective transformations. While specific use of this compound as a catalyst is not widely reported, its chiral nature suggests potential applications. For instance, squaramide-based catalysts are used for asymmetric aza-Michael/Michael cyclization reactions to create chiral γ-lactams. rsc.org The carboxamide functionality in this compound shares features with these catalysts, hinting at its potential to be developed into a novel organocatalyst for asymmetric reactions.
Table 2: Research on Chiral Piperidine-3-Carboxamide Derivatives
| Study Focus | Target/Application | Key Finding | Citation |
| Anti-Osteoporosis Agents | Cathepsin K Inhibition | (R)-enantiomers of N-sulfonyl piperidine-3-carboxamides showed potent inhibition (IC₅₀ value of 0.08 µM for lead compound). | nih.gov |
| Antimelanoma Activity | Induction of Senescence | An S-isomer derivative of N-arylpiperidine-3-carboxamide demonstrated improved antimelanoma activity (IC₅₀ = 0.03 μM). | nih.gov |
| Platelet Aggregation Inhibitors | Human Platelet Aggregation | A 3-substituent on the piperidine ring, preferably an amide, was found to be necessary for antiplatelet activity. | nih.gov |
Potential as a Solvent or Reagent in Specialized Organic Transformations
Amide-based compounds are often explored as polar aprotic solvents due to their high dielectric constants and ability to solvate both polar and nonpolar species. The related compound, N-formylpiperidine, is known to be a useful solvent with better hydrocarbon solubility than dimethylformamide (DMF). wikipedia.org It is also used as a reagent for formyl transfer to Grignard reagents to produce aldehydes. cymitquimica.comorgsyn.orgresearchgate.net
Based on these properties of a closely related structure, this compound could potentially serve as a specialized solvent in reactions where its unique polarity and functional groups are beneficial. Its higher molecular weight and additional carboxamide group would likely give it a higher boiling point and different solvency properties compared to N-formylpiperidine. wikipedia.orgchemicalbook.com The formyl group suggests it could act as a formylating agent under certain conditions, while the secondary amide proton offers potential for hydrogen bonding interactions, which could influence reaction pathways. While specific studies detailing its use as a solvent or reagent are not prevalent, its chemical structure suggests it is a candidate for investigation in these roles. guidechem.com
Integration into Materials Science Research for Polymer Modification or New Material Development
The bifunctional nature of this compound presents opportunities for its use in materials science. The formyl group and the N-H bond of the carboxamide provide two potential points for polymerization or for grafting onto existing polymer backbones. The parent compound, N-formylpiperidine, has been used as a reactant in the synthesis of alternating copolymers intended for organic photovoltaic applications. chemicalbook.comsigmaaldrich.com
By analogy, this compound could be explored as a monomer or a modifying agent in the synthesis of novel polyamides or other functional polymers. researchgate.net The incorporation of the rigid, functionalized piperidine ring into a polymer chain could impart specific thermal or mechanical properties. The carboxamide group can participate in hydrogen bonding, which is a key factor in determining the properties of materials like polyamides. The potential for creating polymers with regularly spaced, functionalized heterocyclic units makes this compound an interesting target for future materials science research. nih.gov
Explorations of 1 Formylpiperidine 3 Carboxamide in Medicinal Chemistry Research
Rational Design and Synthesis of 1-Formylpiperidine-3-carboxamide Derivatives as Potential Bioactive Agents
The journey from a basic chemical scaffold to a potent bioactive agent often begins with rational design and synthesis. In the context of this compound, medicinal chemists have employed fragment-based drug design and other computational strategies to guide the synthesis of new derivatives. nih.govmdpi.com For instance, starting with a known inhibitor, researchers can identify key interaction points within the target protein's active site and strategically add or modify functional groups on the this compound core to enhance binding affinity and selectivity. nih.govmdpi.com
The synthesis of these derivatives typically involves multi-step reaction sequences. mdpi.com A common approach begins with the formation of intermediate compounds, often by reacting 3-piperidinecarboxylic acid with a suitable sulfonyl chloride. mdpi.com This is followed by the coupling of these intermediates with various amines or other functionalized moieties to generate a library of diverse analogs. mdpi.com The specific reagents and reaction conditions are carefully chosen to achieve the desired chemical transformations and to allow for the introduction of a wide array of substituents. mdpi.commdpi.com
Comprehensive Structure-Activity Relationship (SAR) Studies of Analogues
Once a series of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity and establish a structure-activity relationship (SAR). SAR studies are fundamental to understanding how specific structural modifications influence the potency and selectivity of the compounds. nih.govnih.gov
For example, in the development of inhibitors for a particular enzyme, researchers will systematically vary the substituents at different positions of the piperidine (B6355638) ring and the carboxamide group. This allows them to identify which chemical features are essential for biological activity. These studies have revealed that the nature and position of substituents on the aryl rings, as well as the type of linker connecting different parts of the molecule, can have a profound impact on the inhibitory potency of the derivatives. unipi.itnih.gov The insights gained from SAR studies are invaluable for guiding the optimization of lead compounds to develop more effective and selective drug candidates. nih.gov
Investigation as a Scaffold for Enzyme Inhibitor Development
The this compound scaffold has proven to be a particularly fruitful starting point for the development of inhibitors for several key enzymes.
Cathepsin K Inhibitors
Cathepsin K, a cysteine protease predominantly found in osteoclasts, plays a crucial role in bone resorption. nih.gov Its inhibition is a promising therapeutic strategy for treating osteoporosis and other bone-related disorders. nih.gov Researchers have successfully designed and synthesized a series of novel piperidine-3-carboxamide derivatives that exhibit potent inhibitory activity against cathepsin K. nih.govmdpi.com Molecular docking studies have shown that these compounds can effectively bind to the active site of the enzyme, forming key interactions with important amino acid residues. nih.gov Some of these derivatives have demonstrated significant anti-bone resorption effects in preclinical models, highlighting their potential as new treatments for osteoporosis. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a serine hydrolase that is a key enzyme in the endocannabinoid system, responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). unipi.itnih.gov Inhibition of MAGL has emerged as a potential therapeutic approach for a variety of conditions, including neurodegenerative diseases, inflammation, and cancer. unipi.itresearchgate.net The this compound scaffold has been utilized to develop reversible and selective MAGL inhibitors. unipi.itnih.gov Through molecular dynamics simulations and other computational methods, researchers have gained insights into the binding modes of these inhibitors and the conformational changes they induce in the enzyme. nih.gov These studies have been instrumental in the design of potent MAGL inhibitors with improved pharmacological profiles. unipi.itnih.gov
Farnesyltransferase Inhibitors and Related Targets
Farnesyltransferase (FTase) is an enzyme that plays a critical role in the post-translational modification of various proteins, including the Ras protein, which is frequently mutated in human cancers. nih.gov Consequently, FTase inhibitors have been investigated as potential anticancer agents. nih.gov The this compound scaffold, as part of a broader class of CAAX mimetics, has been explored for the development of FTase inhibitors. nih.gov By mimicking the C-terminal tetrapeptide of the Ras protein, these compounds can block the farnesylation process and inhibit the growth of cancer cells. nih.gov Research in this area has focused on optimizing the biaryl scaffold of these mimetics to enhance their inhibitory activity and antiproliferative effects. nih.gov
Ligand-Protein Interaction Analysis through Biophysical and Computational Methods
To fully understand the mechanism of action of this compound-based inhibitors, researchers employ a variety of biophysical and computational techniques to analyze their interactions with target proteins. researchgate.netaalto.fiembl.de These methods provide detailed insights into the binding affinity, stoichiometry, and conformational changes that occur upon ligand binding. nih.govnih.gov
Techniques such as X-ray crystallography can provide a static, high-resolution picture of the inhibitor bound to the active site of the enzyme, revealing the precise atomic-level interactions. nih.gov Molecular docking and molecular dynamics (MD) simulations offer a dynamic view of the binding process, allowing researchers to predict binding poses, estimate binding free energies, and explore the conformational flexibility of both the ligand and the protein. nih.govresearchgate.net Furthermore, mass spectrometry-based methods, including hydrogen/deuterium exchange mass spectrometry (HDX-MS), can be used to probe the conformational dynamics of the protein-ligand complex in solution. nih.gov These comprehensive analyses are crucial for the rational design and optimization of more potent and selective inhibitors. nih.gov
Discovery and Optimization of Novel Lead Compounds for Preclinical Studies
The piperidine-3-carboxamide core structure has served as a versatile starting point for the discovery and optimization of novel lead compounds targeting various enzymes and receptors. Researchers have successfully developed potent inhibitors for several therapeutic targets through systematic structural modifications.
A notable example is the development of novel piperidine-3-carboxamide derivatives as inhibitors of cathepsin K, an enzyme implicated in osteoporosis. mdpi.com Scientists designed and synthesized a series of compounds based on a fragment growth strategy, leading to the identification of compound H-9 as a highly potent inhibitor with an IC50 value of 0.08 µM. mdpi.com Molecular docking studies provided insight into the binding mode, revealing that H-9 forms several hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K. mdpi.com Preclinical studies demonstrated that H-9 possesses anti-bone resorption effects in vitro comparable to MIV-711, a clinical trial candidate. mdpi.com Furthermore, in vivo experiments with mice showed that H-9 could increase bone mineral density, highlighting its potential as a treatment for osteoporosis. mdpi.com
In other research, piperidine carboxamides were investigated as calpain inhibitors. nih.gov The synthesized keto amides 11f and 11j showed significant potency with Ki values of 30 nM and 9 nM, respectively, and displayed high selectivity over the related enzyme cathepsin B. nih.gov These compounds were also found to inhibit NMDA-induced convulsions in mice, suggesting that their calpain-inhibiting activity in the brain could lead to anticonvulsive properties. nih.gov
Additionally, the piperidine-3-carboxamide scaffold, specifically referred to as nipecotamide (B1220166), has been used to develop inhibitors of human platelet aggregation. nih.gov A detailed structure-activity relationship (SAR) analysis was conducted on various derivatives, revealing that optimal activity was achieved when two nipecotoyl rings were connected by an aralkyl group. nih.gov This research identified highly potent inhibitors, such as alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (6i) , suggesting that these compounds interact with specific anionic sites on platelets. nih.gov
Research on Senescence-Inducing Phenotypes and Antiproliferative Activities of Derivatives
A significant area of research for piperidine-3-carboxamide derivatives has been in oncology, particularly focusing on their ability to induce cellular senescence and inhibit cancer cell proliferation.
In a study aimed at discovering new treatments for melanoma, researchers utilized high-throughput and high-content screening of small-molecule libraries. nih.gov This effort identified an initial hit compound (compound 1 ) with an N-arylpiperidine-3-carboxamide scaffold that induced a senescence-like phenotype in human melanoma A375 cells. nih.gov This initial compound showed moderate senescence-inducing activity (EC50 = 1.24 µM) and antiproliferative activity (IC50 = 0.88 µM). nih.gov The study emphasized the structural importance of the piperidine-3-carboxamide moiety, as its regioisomer, piperidine-4-carboxamide, was found to be inactive. nih.gov
To improve upon the initial hit, a focused library of analogues was created to explore the structure-activity relationship. nih.gov This led to the discovery of compound 54 , an S-isomer with specific modifications, which demonstrated markedly improved antimelanoma activity. nih.gov Compound 54 exhibited potent senescence-inducing effects and antiproliferative activity with EC50 and IC50 values of 0.04 µM and 0.03 µM, respectively. nih.gov This compound also showed acceptable metabolic stability in early testing, marking it as a promising candidate for further preclinical development. nih.gov
Interactive Data Table: Activity of Piperidine-3-Carboxamide Derivatives in Melanoma Cells
| Compound | Senescence-Inducing Activity (EC50) | Antiproliferative Activity (IC50) |
| Compound 1 (Initial Hit) | 1.24 µM | 0.88 µM |
| Compound 54 (Optimized) | 0.04 µM | 0.03 µM |
| Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives in human melanoma A375 cells. nih.gov |
Agricultural Chemical Research and Development as Building Blocks
The piperidine ring is a prevalent heterocyclic framework found in a variety of bioactive compounds, including pharmaceuticals and agrochemicals. researchgate.netmdpi.com Its structural properties make it a valuable component for the synthesis of new molecules with a wide range of physiological activities. researchgate.net
While piperidine derivatives are of considerable interest in the development of agrochemicals, specific public research detailing the use of this compound as a direct building block in agricultural chemical synthesis is not widely documented in available literature. researchgate.net However, the broader class of piperidine-containing compounds is recognized for its importance in the field, and various synthetic methods are continually being developed to create substituted piperidines for biological evaluation. mdpi.com The utility of piperidine itself has been demonstrated as an efficient catalyst in multicomponent reactions to synthesize other complex heterocyclic structures, such as coumarin-3-carboxamides, which are known to have diverse biological activities. mdpi.com This highlights the versatility of the piperidine scaffold in synthetic chemistry, suggesting its potential as a foundational element for constructing novel active ingredients for agricultural applications.
Analytical Techniques and Characterization Approaches in 1 Formylpiperidine 3 Carboxamide Research
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopy is the cornerstone for verifying the molecular identity of 1-Formylpiperidine-3-carboxamide. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY and HSQC, allows for unambiguous assignment of all protons and carbons in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the formyl proton (-CHO) is expected to appear as a distinct singlet at approximately 8.0 ppm. The protons of the primary amide (-CONH₂) would produce broad signals, while the protons on the piperidine (B6355638) ring would appear as a series of complex, overlapping multiplets in the range of approximately 1.5 to 3.7 ppm. In studies of various N-substituted piperidine-3-carboxamide derivatives, the piperidine ring protons consistently appear within these regions. nih.govmdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Two carbonyl carbons are expected: one for the formyl group (around 163 ppm) and one for the carboxamide group (around 172-173 ppm). The carbons of the piperidine ring would resonate in the aliphatic region, typically between 24 and 49 ppm. For instance, in related (R)-1-tosylpiperidine-3-carboxamide derivatives, the piperidine carbons appear at approximately 24, 27, 42, 46, and 49 ppm. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on data from structurally related compounds.
| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Reference Compound(s) |
|---|---|---|---|
| Formyl Proton (-CHO) | ¹H NMR | ~8.0 (s) | N-Formylpiperidine |
| Amide Protons (-CONH₂) | ¹H NMR | Broad signals | Piperidine-3-carboxamide |
| Piperidine Protons | ¹H NMR | 1.5 - 3.7 (m) | Various Piperidine-3-carboxamide Derivatives mdpi.com |
| Formyl Carbon (-CHO) | ¹³C NMR | ~163 | N-Formylpiperidine |
| Amide Carbonyl (-CONH₂) | ¹³C NMR | ~172 | (R)-1-tosylpiperidine-3-carboxamide Derivatives mdpi.com |
| Piperidine Carbons | ¹³C NMR | 24 - 49 | (R)-1-tosylpiperidine-3-carboxamide Derivatives mdpi.com |
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₇H₁₂N₂O₂, corresponding to a monoisotopic mass of 156.0899 Da.
Standard Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions for analysis. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the compound. The fragmentation pattern provides further structural confirmation, with expected losses of the formyl group (M-29) or the carboxamide group (M-44).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For example, in the characterization of related piperidine-3-carboxamide derivatives, HRMS was used to confirm the calculated molecular formulas with high precision (e.g., calculated for C₂₁H₂₇N₂O₄S (M+H)⁺ 403.1692, found 403.1693). mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of two distinct amide functionalities (one tertiary formyl and one primary carboxamide) would be the most prominent feature.
Key expected absorption bands include:
N-H Stretching: Two bands from the primary amide (-CONH₂) in the region of 3200-3400 cm⁻¹.
C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring.
C=O Stretching: A strong absorption band for the tertiary formyl amide carbonyl around 1670 cm⁻¹. The primary amide carbonyl would also show a strong band (Amide I) around 1650 cm⁻¹. These may overlap.
N-H Bending: An absorption band (Amide II) for the primary amide around 1600-1640 cm⁻¹.
Analysis of related piperidine-4-carboxamide derivatives confirms the presence of characteristic amide peaks in these regions. researchgate.net
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, this technique is less useful for detailed structural elucidation but can be applied for purity assessment and quantification. The molecule lacks extensive conjugation or strong chromophores. The amide functional groups exhibit weak n→π* transitions, which typically occur at wavelengths below 220 nm. Therefore, significant absorption in the standard 200-800 nm range is not expected, making it a useful technique for detecting UV-active impurities. In studies of related compounds, UV detection for chromatography is often set at a low wavelength, such as 254 nm, to detect the weak absorbance of the functionalities present. nih.gov
Raman spectroscopy provides complementary information to IR spectroscopy by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no specific Raman data for this compound is available, the technique would be expected to show characteristic scattering peaks for the C=O and C-N bonds of the amide groups, as well as the skeletal vibrations of the piperidine ring.
Chromatographic Methods for Purity Assessment and Separation of Mixtures
Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for determining its purity. The choice of method depends on the compound's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile compounds like this compound. Due to the compound's polarity, a reversed-phase method would be suitable.
Column: A standard C18 column is typically used.
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from starting materials and byproducts.
Detector: A UV detector set at a low wavelength (e.g., 210-220 nm) or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) would be appropriate, especially given the compound's weak UV absorbance. nih.gov
Gas Chromatography (GC): GC can be used to assess purity, particularly if any impurities are more volatile. In a patent for the synthesis of N-formylpiperidine, GC was used to determine the purity of the product with high accuracy (99.9%). google.com For this compound, its higher molecular weight and polarity might require derivatization to increase volatility and thermal stability for GC analysis. GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying volatile impurities. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds. mdpi.com To perform this analysis, a high-quality single crystal of this compound must be grown and then irradiated with an X-ray beam. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the exact molecular structure can be elucidated.
While a crystal structure for this compound is not publicly documented, the technique has been successfully applied to numerous related piperidine derivatives to confirm their stereochemistry and conformational preferences. nih.govwhiterose.ac.ukresearchgate.net For example, the crystal structure of piperidine-1-carboximidamide (B1295648) revealed a chair conformation for the piperidine ring and detailed the hydrogen bonding network in the crystal lattice. nih.gov Such analyses are invaluable for understanding the fundamental structural properties of a molecule.
Advanced Analytical Methodologies for Impurity Profiling and Quantification
Identifying and quantifying impurities is a critical aspect of chemical characterization. Advanced hyphenated techniques are often employed for comprehensive impurity profiling of compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern impurity analysis. It couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This allows for the detection, identification, and quantification of trace-level impurities. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool. Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the primary structure of this compound and to identify impurities by detecting their unique signals. Furthermore, Quantitative NMR (qNMR) can be used to accurately determine the concentration of the main compound or its impurities, often without the need for an identical reference standard for each impurity. Studies on various piperidine-3-carboxamide derivatives routinely report ¹H and ¹³C NMR data for structural confirmation. mdpi.com
Future Research Directions and Unexplored Avenues for 1 Formylpiperidine 3 Carboxamide
Development of Innovative and Sustainable Synthetic Methodologies
Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing 1-Formylpiperidine-3-carboxamide and its derivatives. Current synthetic routes often involve multiple steps and may utilize hazardous reagents or expensive metal catalysts. researchgate.net
Key areas for advancement include:
One-Pot Reactions: Designing multi-component reactions that combine several synthetic steps into a single, streamlined process would significantly improve efficiency. researchgate.net
Catalysis: Exploring novel catalysts, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and reduced environmental impact. nih.govresearchgate.net The use of heterogeneous catalysts could also simplify product purification and catalyst recycling. nih.gov
Flow Chemistry: Implementing continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Green Solvents: Investigating the use of greener solvents, such as water or bio-based solvents, would align with the principles of sustainable chemistry. nih.gov
| Parameter | Current Methods | Future Goal |
| Catalyst | Often reliant on expensive or toxic metals | Earth-abundant metals, organocatalysts, heterogeneous catalysts |
| Solvent | Often organic solvents | Water, bio-based solvents |
| Process | Multi-step batch synthesis | One-pot reactions, continuous flow chemistry |
Expansion of Derivatization Strategies to Access Novel Chemical Space
Systematic derivatization of the this compound core is essential for exploring new chemical space and unlocking its full therapeutic potential. The formyl group, the carboxamide moiety, and the piperidine (B6355638) ring itself offer multiple points for modification.
Future derivatization strategies could focus on:
N-Formyl Group Modification: Replacing the formyl group with other acyl groups or functional moieties to modulate the electronic and steric properties of the molecule.
Carboxamide Functionalization: Introducing diverse substituents on the amide nitrogen to create a library of compounds with varied physicochemical properties.
Piperidine Ring Substitution: Introducing substituents at different positions on the piperidine ring can significantly impact the molecule's conformation and biological activity. nih.gov Site-selective C-H functionalization techniques could be particularly valuable for this purpose. nih.gov
| Position for Derivatization | Potential Modifications |
| N-Formyl Group | Replacement with other acyl groups, sulfonyl groups, etc. |
| Carboxamide Nitrogen | Alkylation, arylation, introduction of diverse functional groups. |
| Piperidine Ring | Introduction of alkyl, aryl, or functional groups at various positions. |
Rational Design of Highly Selective and Potent Bioactive Agents
The piperidine-3-carboxamide scaffold has been identified as a promising framework for developing inhibitors of various enzymes, including Cathepsin K, which is implicated in osteoporosis. nih.govmdpi.com Future research should leverage computational tools and structure-activity relationship (SAR) studies to design more potent and selective bioactive agents.
Key research avenues include:
Target-Based Design: Utilizing molecular docking and modeling to design derivatives that exhibit high affinity and selectivity for specific biological targets. nih.gov
Fragment-Based Drug Discovery: Employing fragment-based approaches to identify small molecular fragments that bind to the target protein, which can then be grown or linked to the this compound core.
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to guide the design of new derivatives with improved biological activity.
| Design Approach | Description |
| Target-Based Design | Utilizes the 3D structure of the biological target to design complementary ligands. |
| Fragment-Based Drug Discovery | Identifies small, low-affinity fragments that bind to the target and then optimizes them. |
| Pharmacophore Modeling | Defines the essential steric and electronic features required for biological activity. |
Exploration of Catalytic and Supramolecular Applications
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in catalysis and supramolecular chemistry. The amide and formyl groups can participate in hydrogen bonding and other non-covalent interactions, making them suitable building blocks for self-assembling systems.
Future research could explore:
Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts in asymmetric synthesis.
Metal-Organic Frameworks (MOFs): Using derivatives as organic linkers for the construction of MOFs with interesting porous structures and catalytic properties.
Supramolecular Gels: Designing derivatives that can form supramolecular gels with potential applications in drug delivery and materials science. The formation of supramolecular chains through hydrogen bonding has been observed in related piperidine structures. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical synthesis. nih.govresearchgate.netnih.govmdpi.com These technologies can be applied to accelerate the design and synthesis of novel this compound derivatives.
Future applications include:
Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, thereby prioritizing the most promising candidates for synthesis. crimsonpublishers.com
De Novo Design: Employing generative models to design novel molecules with desired properties from scratch. researchgate.net
Retrosynthesis Prediction: Utilizing AI tools to predict optimal synthetic routes, saving time and resources in the laboratory.
| AI/ML Application | Description |
| Predictive Modeling | Predicts properties of virtual compounds to guide selection. |
| De Novo Design | Generates novel molecular structures with desired characteristics. |
| Retrosynthesis Prediction | Suggests efficient synthetic pathways for target molecules. |
Interdisciplinary Research with Chemical Biology and Materials Science
Collaborative research between chemists, biologists, and materials scientists will be crucial for fully exploring the potential of this compound.
Future interdisciplinary projects could involve:
Chemical Probes: Developing fluorescently-labeled or biotinylated derivatives to be used as chemical probes for studying biological processes.
Bioactive Materials: Incorporating the this compound motif into polymers or other materials to create bioactive surfaces or scaffolds for tissue engineering.
Smart Materials: Designing derivatives that can respond to external stimuli, such as light or pH, for applications in controlled drug release or sensing. Piperidine derivatives have been used in the synthesis of copolymers for organic photovoltaics and thermally stable piezofluorochromic compounds. sigmaaldrich.comsigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Formylpiperidine-3-carboxamide, and how can their efficiency be evaluated?
- Methodology : The compound is typically synthesized via formylation of piperidine-3-carboxamide derivatives. Key steps involve protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection) and formylating agents like formic acid or acetic formic anhydride. Efficiency is assessed by reaction yield, purity (via HPLC or NMR), and scalability. For example, Boc-protected intermediates (e.g., tert-butyl (3S)-3-formylpiperidine-1-carboxylate) are common precursors . Reaction optimization may include solvent selection (polar aprotic solvents like DMF) and temperature control (0–25°C) to minimize side reactions .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- NMR : H NMR confirms formyl proton resonance at δ 8.1–8.3 ppm and piperidine ring protons at δ 1.5–3.5 ppm. C NMR identifies the formyl carbon (~160–165 ppm) and carboxamide carbonyl (~170 ppm) .
- FT-IR : Stretching vibrations at ~1670 cm (amide C=O) and ~2850–2900 cm (formyl C-H) .
- Mass Spectrometry : Molecular ion peak at m/z 156.18 (CHNO) confirms molecular weight .
Q. What are the primary challenges in achieving high purity during synthesis, and how are they addressed?
- Methodology : Common impurities include unreacted precursors (e.g., piperidine-3-carboxamide) or over-formylated byproducts. Techniques for purification:
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).
- Recrystallization : Using ethanol/water mixtures to isolate crystalline product.
- Analytical Monitoring : Regular TLC or HPLC to track reaction progress and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Temperature : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics; iterative adjustments balance yield and reaction time.
- Catalysts : Lewis acids (e.g., ZnCl) or base catalysts (e.g., triethylamine) can accelerate formylation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes hydrolysis .
- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., molar ratios, temperature) for maximizing yield .
Q. What strategies resolve contradictions in pharmacological data, such as varying IC values across studies?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (positive/negative) to reduce variability.
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers.
- Structural Confirmation : Verify compound identity (via NMR, HRMS) to rule out degradation or isomerization artifacts .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate activation energies for formyl group reactions (e.g., nucleophilic attacks) to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. What are the best practices for analyzing stability under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
- Stability-Indicating Assays : Use HPLC with PDA detectors to track degradation products (e.g., hydrolyzed carboxamide or oxidized formyl groups).
- Recommendations : Store in amber vials at −20°C under inert gas (N) to prevent moisture absorption .
Data Interpretation and Reporting
Q. How should researchers document unexpected results, such as anomalous spectroscopic data?
- Methodology :
- Error Trapping : Replicate experiments to confirm reproducibility.
- Alternative Hypotheses : Consider tautomerization (amide-iminol forms) or solvent interactions affecting NMR shifts .
- Peer Review : Disclose anomalies in publications and compare with literature (e.g., PubChem data for analogous compounds) .
Q. What frameworks guide the design of studies exploring structure-activity relationships (SAR) for this compound?
- Methodology :
- PICO Framework : Define P opulation (target protein), I ntervention (structural modifications), C omparison (parent compound), and O utcome (binding affinity).
- FINER Criteria : Ensure SAR studies are F easible (e.g., accessible derivatives), N ovel (unexplored substituents), and R elevant (therapeutic targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
